molecular formula C15H26O3 B12566689 Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate CAS No. 143689-30-9

Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate

Cat. No.: B12566689
CAS No.: 143689-30-9
M. Wt: 254.36 g/mol
InChI Key: HRCLDUPTTISJKF-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a hydroxyl group, an ester group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the esterification of 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and optimized catalysts can be employed to enhance the yield and purity of the product. Additionally, purification techniques such as distillation and crystallization are used to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The double bond can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions across the double bond.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The double bond allows for potential reactivity with nucleophiles and electrophiles, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoic acid: Similar structure but lacks the ester group.

    Methyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

    6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoic acid: Similar structure but lacks the ester group and has a carboxylic acid group instead.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterparts, potentially enhancing its ability to cross biological membranes.

Properties

CAS No.

143689-30-9

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

ethyl 6-hydroxy-3,7-dimethyl-3-prop-1-enyloct-7-enoate

InChI

InChI=1S/C15H26O3/c1-6-9-15(5,11-14(17)18-7-2)10-8-13(16)12(3)4/h6,9,13,16H,3,7-8,10-11H2,1-2,4-5H3

InChI Key

HRCLDUPTTISJKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(CCC(C(=C)C)O)C=CC

Origin of Product

United States

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